3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Description
3-(1-Benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (molecular formula: C₁₄H₁₃F₃N₂O₃) is a fluorinated imidazole derivative characterized by a benzyl-substituted imidazole ring, a trifluoromethyl group, and both hydroxyl and carboxylic acid functional groups .
Properties
IUPAC Name |
3-(1-benzylimidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)13(22,8-11(20)21)12-18-6-7-19(12)9-10-4-2-1-3-5-10/h1-7,22H,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSJZHBGVPCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(CC(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS Number: 1197579-69-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzyl imidazole moiety and a trifluoromethyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.26 g/mol |
| CAS Number | 1197579-69-3 |
Antiviral Activity
Research has indicated that compounds containing imidazole rings exhibit antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit viral replication in various studies. A notable example includes the evaluation of imidazole derivatives as inhibitors of hepatitis C virus (HCV) polymerase, where structural modifications significantly influenced their potency .
Inhibition Studies
The compound's structural attributes suggest potential inhibitory effects on various enzymes. For example, studies on related compounds have demonstrated their ability to inhibit HIV integrase and other viral enzymes effectively. The presence of the imidazole ring is crucial for binding interactions with the active sites of these enzymes .
Cytotoxicity and Selectivity
In vitro assays have been conducted to assess the cytotoxicity of this compound. Preliminary results indicate that while the compound exhibits antiviral activity, it maintains a favorable selectivity index against human cell lines. This characteristic is essential for its development as a therapeutic agent .
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of various imidazole derivatives against HCV, it was found that modifications at the benzyl position significantly affected antiviral potency. The compound demonstrated promising results in inhibiting HCV replication in Huh-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition highlighted that similar compounds could effectively inhibit HIV integrase activity. The structure-activity relationship analysis revealed that specific substituents on the imidazole ring could enhance binding affinity and inhibitory potency against the enzyme .
The mechanisms through which this compound exerts its biological effects are primarily linked to:
- Enzyme Inhibition : Compounds with imidazole structures often act as competitive inhibitors by mimicking substrate binding.
- Disruption of Viral Replication : By inhibiting key viral enzymes such as polymerases and integrases, these compounds prevent viral replication and propagation.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design, particularly due to the imidazole moiety, which is known to exhibit biological activity. It can serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Case Study : Research has indicated that compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates in drug discovery pipelines.
Biochemical Research
The ability of this compound to act as a ligand or inhibitor in biochemical assays can be explored. Its interactions with proteins involved in metabolic pathways could provide insights into cellular processes.
Case Study : Preliminary studies could involve testing the compound's effect on enzyme activity or cellular signaling pathways. For instance, it may inhibit specific kinases or phosphatases, thus influencing cell proliferation or apoptosis.
Materials Science
The unique properties of 3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid could be harnessed in the development of advanced materials. Its fluorinated structure may impart desirable characteristics such as hydrophobicity and thermal stability.
Case Study : Investigations into its use as a coating agent or additive in polymers could reveal applications in creating non-stick surfaces or durable materials for industrial use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of trifluoro-hydroxybutanoic acid derivatives with varying substituents on the imidazole ring. Key structural analogs include:
Key Observations :
- Molecular Weight : The benzyl-substituted compound has the highest molecular weight (314.15 g/mol), followed by methyl (238.16 g/mol) and hydrogen (224.14 g/mol) analogs.
- Substituent Effects : The benzyl group introduces steric bulk and aromatic π-system interactions, which may enhance lipophilicity compared to smaller substituents.
Functional Group Analysis and Electronic Effects
All three compounds share core functional groups:
Trifluoromethyl Group (-CF₃) : Highly electronegative, likely reducing electron density at the adjacent hydroxy group and increasing acidity.
Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups : Facilitate hydrogen bonding and solubility in polar solvents.
Methyl: Weak inductive electron-donating effect. Hydrogen: Minimal steric or electronic influence.
Acidity Comparison: While experimental pKa values are unavailable, the trifluoromethyl group’s electron-withdrawing nature likely lowers the pKa of the hydroxyl group compared to non-fluorinated analogs. The benzyl group’s electron-donating resonance may slightly counteract this effect relative to methyl or hydrogen substituents.
Implications of Substituent Variation on Physicochemical Properties
- Solubility : The carboxylic acid group ensures moderate aqueous solubility, but the benzyl substituent may reduce it compared to smaller analogs.
- Stability : Steric hindrance from the benzyl group could slow degradation reactions, whereas the methyl and hydrogen analogs may exhibit faster metabolic clearance.
Preparation Methods
Synthetic Strategies for the 1-Benzyl-1H-Imidazole Core
The 1-benzyl-1H-imidazole scaffold is commonly synthesized via multi-component reactions or catalytic coupling methods involving benzyl amines and appropriate carbonyl or α,β-unsaturated precursors.
Multi-component One-Pot Synthesis : A notable approach involves a one-pot, four-component reaction of benzyl amine, aromatic aldehyde, ammonium acetate, and bromo dehydroacetic acid in dry alcohol solvents to yield 1,2,4-trisubstituted imidazoles. This method is efficient, mild, and yields the imidazole ring with benzyl substitution at N1 without requiring isolation of intermediates.
Copper(II) and Iodine Catalyzed C–C Bond Cleavage : Another modern method uses Cu(OTf)2 and I2 catalysis to cleave the α,β-unsaturated C–C bond of chalcones in the presence of benzylamines, resulting in 1-benzyl-2,4-disubstituted imidazoles. This method tolerates various aryl and heteroaryl substitutions and proceeds under mild conditions (50 °C, dichloroethane solvent) with moderate yields (~42%). The process features unusual C–C bond cleavage and elimination of the β-portion of the chalcone, confirmed by NMR and X-ray crystallography.
Benzimidazole Derivative Preparation : For benzimidazole analogs, a Stobbe condensation reaction between substituted aromatic aldehydes and esters in the presence of bases like potassium tert-butoxide or sodium ethoxide is used. The reaction is typically performed in solvents such as methanol or ethanol at 50–55 °C. This method avoids hazardous reagents and additional separation steps, making it suitable for scale-up with excellent yields.
Representative Preparation Procedure (Literature-Based)
Analysis and Research Findings
The Stobbe condensation is a key step for installing the trifluoromethylated hydroxy acid side chain, favored for its high yield and scalability without the need for dangerous reagents or complex purification.
The Cu(OTf)2/I2 catalytic system enables efficient synthesis of 1-benzyl-imidazole derivatives via unusual C–C bond cleavage of chalcones, expanding substrate scope and functional group tolerance.
The one-pot multi-component approach allows rapid assembly of the imidazole core with benzyl substitution, reducing synthetic steps and improving overall efficiency.
Spectroscopic methods such as 1H-NMR and mass spectrometry , along with single-crystal X-ray diffraction , are crucial for confirming the structure and purity of intermediates and final products.
Summary Table of Key Preparation Methods
Q & A
Q. Advanced Research Focus
- Target Engagement : Use fluorescence polarization assays to study binding to imidazole-recognizing enzymes (e.g., histidine decarboxylase).
- Metabolic Stability : Assess pharmacokinetics in vitro using liver microsomes, monitoring trifluoro metabolite formation via LC-MS.
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified benzyl or trifluoromethyl groups to identify critical pharmacophores .
How can this compound serve as a chiral building block for synthesizing CF3_33-containing pharmaceuticals?
Advanced Research Focus
The enantiopure acid is a precursor for:
- β-Lactam Derivatives : React with benzyl isocyanates to form trifluoromethylated β-lactams (e.g., antibiotic analogs).
- Peptide Mimetics : Incorporate into pseudopeptides via amide coupling, leveraging its rigidity and fluorine’s electron-withdrawing effects .
- Catalytic Applications : Use as a ligand in asymmetric catalysis, enhancing enantioselectivity in aldol reactions .
What are the critical considerations for designing stability studies under varying pH and temperature conditions?
Q. Advanced Research Focus
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–10) to identify hydrolytic cleavage points (e.g., ester or imidazole ring opening).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points () and detect polymorphs .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm, suggesting photodegradation risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
